molecular formula C12H18O3 B1246029 Desacetylumuravumbolide

Desacetylumuravumbolide

Cat. No. B1246029
M. Wt: 210.27 g/mol
InChI Key: AKDFAXNMDAJWDL-DOSOYNOZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desacetylumuravumbolide is a natural product found in Tetradenia riparia with data available.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Total Synthesis and Biological Evaluation : Desacetylumuravumbolide has been synthesized through a process involving commercially available propargyl alcohol, with key steps including alkynylation, Noyori asymmetric reduction, and Still–Gennari olefination. This compound demonstrated potent anticancer activity against various cancer cell lines, including HeLa, MDA-MB-231, MCF7, and A549 (Sabitha et al., 2012).

Chemical Structure and Asymmetric Synthesis

  • Asymmetric Synthesis : The first asymmetric synthesis of enantiopure desacetylumuravumbolide, confirming its revised structures and configurations, has been achieved. This process involved asymmetric reduction, allylboration, and ring-closing metathesis (Reddy et al., 2001).

Stereoselective Synthesis

  • Stereoselective Total Synthesis : An efficient and simple stereoselective synthesis of desacetylumuravumbolide has been described, starting from valeraldehyde. The methodology included a highly enantioselective zinc-mediated addition of protected 2 alkyn-1-ol to aldehyde, Crimmins aldol reaction, and Horner–Wadsworth–Emmons olefination (Shekhar et al., 2011).

Antibacterial Activity and Wound Healing

  • Antibacterial Activity and Wound Healing : Desacetylumuravumbolide, isolated from Azadirachta indica, along with other derivatives, showed efficacy in combination with first-generation cephalosporin antibiotics against major wound-associated bacterial pathogens. This combination displayed synergistic activity and could be clinically significant for controlling infections in wounds (Dhanya et al., 2015).

properties

Product Name

Desacetylumuravumbolide

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(2R)-2-[(Z,3S)-3-hydroxyhept-1-enyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H18O3/c1-2-3-5-10(13)8-9-11-6-4-7-12(14)15-11/h4,7-11,13H,2-3,5-6H2,1H3/b9-8-/t10-,11+/m0/s1

InChI Key

AKDFAXNMDAJWDL-DOSOYNOZSA-N

Isomeric SMILES

CCCC[C@@H](/C=C\[C@H]1CC=CC(=O)O1)O

Canonical SMILES

CCCCC(C=CC1CC=CC(=O)O1)O

synonyms

desacetylumuravumbolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desacetylumuravumbolide
Reactant of Route 2
Desacetylumuravumbolide
Reactant of Route 3
Desacetylumuravumbolide
Reactant of Route 4
Desacetylumuravumbolide
Reactant of Route 5
Desacetylumuravumbolide
Reactant of Route 6
Desacetylumuravumbolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.